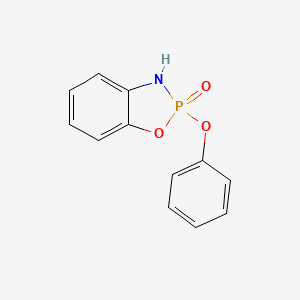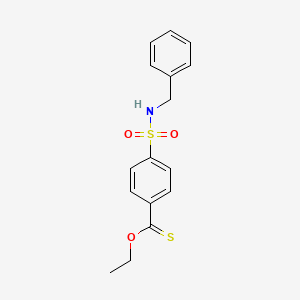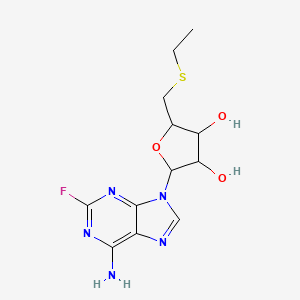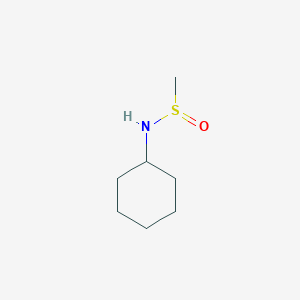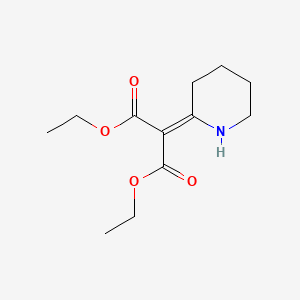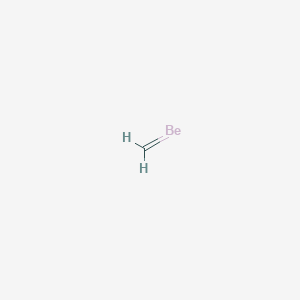
Methylideneberyllium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylideneberyllium is an organometallic compound that features a beryllium atom double-bonded to a carbon atom, which is also bonded to two hydrogen atoms. This compound is of significant interest in the field of organometallic chemistry due to its unique bonding and reactivity properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methylideneberyllium can be synthesized through various methods, including:
Reaction with Organic Halides: One common method involves the reaction of beryllium with organic halides under controlled conditions.
Metathesis Reactions: Another approach is the metathesis reaction, where an organometallic compound reacts with a binary halide.
Hydrometallation: This method involves the addition of a metal hydride to an alkene, resulting in the formation of an alkylmetal compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale metathesis reactions due to their efficiency and scalability. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Methylideneberyllium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various beryllium oxides.
Reduction: It can also be reduced under specific conditions to yield different organometallic products.
Substitution: This compound can participate in substitution reactions, where the beryllium atom is replaced by another metal.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation and various reducing agents for reduction reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include beryllium oxides, reduced organometallic compounds, and substituted beryllium complexes .
Aplicaciones Científicas De Investigación
Methylideneberyllium has several applications in scientific research:
Mecanismo De Acción
The mechanism by which methylideneberyllium exerts its effects involves the interaction of the beryllium atom with various molecular targets. The compound can modulate the activity of enzymes and other proteins by binding to specific sites, thereby altering their function . The pathways involved include modulation of ion channels and inhibition of specific enzymatic activities .
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to methylideneberyllium include:
Methylidenealuminum: Features an aluminum atom double-bonded to a carbon atom.
Methylidenemagnesium: Contains a magnesium atom double-bonded to a carbon atom.
Methylidenecalcium: Involves a calcium atom double-bonded to a carbon atom.
Uniqueness
This compound is unique due to the specific properties imparted by the beryllium atom, such as its high strength and lightweight nature. These properties make it particularly valuable in applications requiring materials with high strength-to-weight ratios .
Propiedades
Número CAS |
55169-84-1 |
|---|---|
Fórmula molecular |
CH2Be |
Peso molecular |
23.039 g/mol |
Nombre IUPAC |
methylideneberyllium |
InChI |
InChI=1S/CH2.Be/h1H2; |
Clave InChI |
PNQWOEUQCJQREX-UHFFFAOYSA-N |
SMILES canónico |
[Be]=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



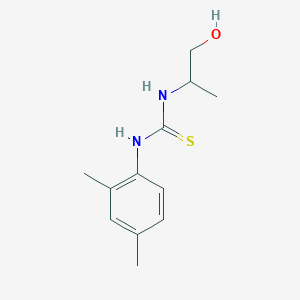
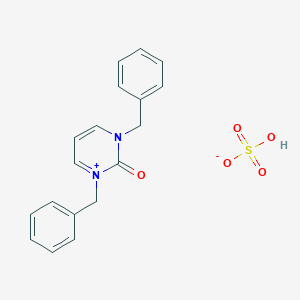

![N-[1-[4-(cyclohexen-1-yl)phenyl]ethylidene]hydroxylamine](/img/structure/B14643425.png)
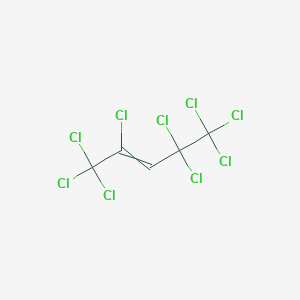
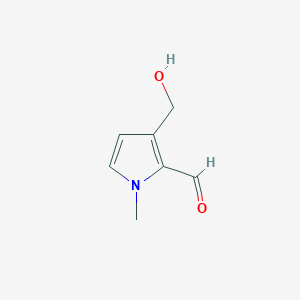
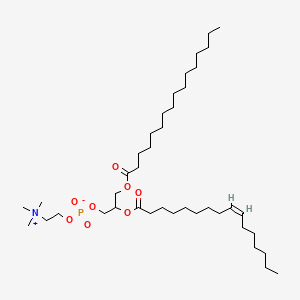
![3-[Butyl(dimethyl)silyl]propanoic acid](/img/structure/B14643439.png)
